2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol is a chemical compound classified as an imidazole derivative. Imidazoles are five-membered heterocyclic compounds characterized by two nitrogen atoms located at non-adjacent positions within the ring. This specific compound features a nitro group at the 4-position of the imidazole ring and a hydroxyl group attached to a propan-1-ol moiety, making it a significant compound in both organic synthesis and biological research.
2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol falls under the category of organic compounds, specifically as a nitroimidazole derivative. Nitroimidazoles are known for their diverse biological activities, including antimicrobial and antitumor properties, which make them valuable in pharmaceutical chemistry .
The synthesis of 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol typically involves alkylation reactions starting from 2-methyl-4-nitroimidazole. One common method includes dissolving 2-methyl-4-nitroimidazole in formic acid and adding ethylene oxide at temperatures between 30°C and 40°C. After an hour of reaction time, the mixture is cooled, and the product is isolated through filtration.
The molecular structure of 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol can be represented by its InChI string:
This structure highlights its composition of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. The presence of functional groups such as hydroxyl (-OH) and nitro (-NO₂) significantly influences its chemical behavior and reactivity .
2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol can participate in several types of chemical reactions:
For oxidation reactions, potassium permanganate or chromium trioxide may be employed. In reduction processes, palladium on carbon or sodium borohydride serves as effective reducing agents. Substitution reactions often utilize nucleophiles such as amines or thiols under suitable conditions .
The mechanism of action for compounds like 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol often involves interactions with biological targets that lead to various physiological effects:
The physical properties of 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol include:
The chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
The applications of 2-methyl-2-(4-nitro-1H-imidazol-1-y)propan-1-o are diverse:
Research continues to explore its efficacy and potential applications across various scientific fields .
The therapeutic journey of nitroimidazoles began in 1953 with Maeda's isolation of azomycin (2-nitroimidazole) from Nocardia mesenterica, marking the first naturally occurring nitroimidazole antibiotic [2] [9]. This discovery initiated extensive synthetic campaigns that yielded clinically indispensable 5-nitroimidazoles like metronidazole (Flagyl®), developed by Rhône-Poulenc in the 1960s for trichomoniasis and anaerobic infections [2]. The scaffold's versatility subsequently enabled drugs across diverse therapeutic areas: anti-tuberculosis agents delamanid (2014) and pretomanid (2019) for multidrug-resistant tuberculosis, antitrypanosomal benznidazole, and hypoxia-targeting anticancer agents like evofosfamide [2] [9]. This evolution exemplifies the nitroimidazole scaffold's capacity for functionalization, transitioning from simple nitroheterocycles to complex molecular architectures addressing global health challenges. The continuous pharmaceutical interest over seven decades underscores nitroimidazole's unique capacity for reductive bioactivation under pathogenic low-oxygen conditions, generating cytotoxic reactive nitrogen species that selectively target anaerobic microbes and hypoxic tumor cells [2].
Table 1: Historical Development of Key Nitroimidazole Therapeutics
Year | Compound | Therapeutic Area | Significance |
---|---|---|---|
1953 | Azomycin | Antibacterial | First natural nitroimidazole antibiotic |
1960 | Metronidazole | Antiparasitic/Antibacterial | First systemic trichomoniasis treatment |
1970s | Misonidazole | Radiosensitizer | Hypoxia-targeting anticancer candidate |
2014 | Delamanid | Antitubercular | WHO-approved for multidrug-resistant tuberculosis |
2019 | Pretomanid | Antitubercular | Bedaquiline-containing regimen for XDR-TB |
2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol (CAS 1309885-35-5) belongs to the 4-nitroimidazole subclass, characterized by a nitro group at the imidazole ring's 4-position. Its molecular formula is C₇H₁₁N₃O₃ (MW 185.18 g/mol), featuring a tertiary carbon bridge connecting the nitroimidazole to a hydroxymethyl group, creating a propanol side chain with geminal dimethyl substitution [3]. This structural configuration confers distinct physicochemical properties: a predicted density of 1.33 g/cm³, boiling point of 394.9°C, and moderate water solubility facilitated by the hydrogen-bonding capability of the primary alcohol [3]. Computed LogP (0.25) indicates balanced lipophilicity, suggesting favorable membrane permeability while retaining aqueous solubility—essential for drug bioavailability [3].
The electron-withdrawing nitro group at C4 significantly influences the compound's electronic distribution, lowering the LUMO energy and facilitating single-electron reduction to generate cytotoxic nitro radical anions under hypoxic conditions [2]. Unlike 2-nitroimidazoles (e.g., azomycin) or 5-nitroimidazoles (e.g., metronidazole), 4-nitro substitution patterns exhibit distinct reduction potentials and metabolic activation pathways, potentially mitigating off-target toxicity [2] [9]. The sterically hindered tertiary carbon linker provides metabolic stability against enzymatic degradation, while the primary alcohol enables versatile derivatization into esters, ethers, or carboxylate precursors for prodrug design [3] [5].
Table 2: Physicochemical Comparison of Key 4-Nitroimidazole Derivatives
Property | 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol | 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanal | methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate |
---|---|---|---|
CAS Number | 1309885-35-5 | 865774-76-1 | 67164903 |
Molecular Formula | C₇H₁₁N₃O₃ | C₇H₉N₃O₃ | C₈H₁₁N₃O₄ |
Molecular Weight (g/mol) | 185.18 | 183.16 | 213.19 |
Key Functional Group | Primary alcohol | Aldehyde | Ester |
Predicted Boiling Point | 394.9°C | 361.1°C | Not reported |
Derivatization Potential | Ether/ester formation | Schiff base/reduction | Hydrolysis/transesterification |
Contemporary drug discovery exploits 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol as a versatile synthon for hybrid scaffold construction, leveraging its alcohol handle for conjugation with pharmacologically active motifs. Research focuses primarily on three therapeutic areas:
Anticancer Agent Development: Piperazinyl-linked nitroimidazole-triazole hybrids demonstrate potent antiproliferative activity against hormone-responsive cancers. Compound 9g (IC₅₀ 2.00 ± 0.03 μM against MCF-7 breast cancer) incorporates a triazole ring that forms a critical 3.2 Å hydrogen bond with Asp58 in the human estrogen receptor alpha (human estrogen receptor) binding site, while maintaining hydrophobic contact with His231 [4]. These hybrids exhibit favorable in silico ADMET profiles with physicochemical parameters within drug-like space, positioning them as candidates for targeted therapy against estrogen receptor-positive malignancies [4].
Antiparasitic Agents: Pyrazole-nitroimidazole conjugates address metronidazole resistance in trichomoniasis. Ethylene-linked hybrid 1i (2-(4-nitro-1H-imidazol-1-yl)ethyl 1-aryl-1H-pyrazole-4-carboxylate) achieves IC₅₀ 5.2 μM against Trichomonas vaginalis, comparable to metronidazole (IC₅₀ 4.9 μM) [7]. The alcohol-derived linker enables optimal spatial positioning of the pyrazole pharmacophore for interaction with parasitic nitroreductases, while maintaining selectivity (CC₅₀ >100 μM in HeLa cells) [7].
Antitubercular Derivatives: Structural analogs explore the bicyclic nitroimidazole pharmacophore responsible for delamanid's activity. While the propanol derivative itself lacks direct antitubercular data, its structural similarity to pretomanid's hydroxyethyl side chain suggests potential for bioisosteric development [2] [9]. Current research focuses on optimizing reduction potential through electronic modulation of the imidazole ring and side chain engineering to enhance penetration into mycobacterial biofilms.
The synthetic versatility of this scaffold enables three principal modification strategies: (1) Etherification or esterification of the primary alcohol; (2) Oxidation to the aldehyde analog (865774-76-1) for reductive amination; and (3) Nucleophilic substitution of halogenated precursors to generate cyanoalkyl derivatives (e.g., 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile, CAS 89128-08-5) [5] [6]. These strategies facilitate systematic structure-activity relationship studies to optimize pharmacological activity while addressing mutagenicity concerns historically associated with nitroheterocycles through targeted functionalization [2] [9].
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1